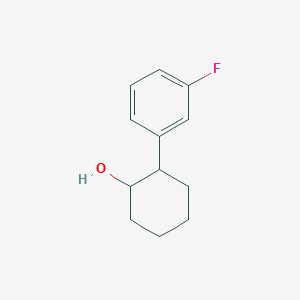
trans-2-(3-Fluorophenyl)cyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2-(3-Fluorophenyl)cyclohexanol: is an organic compound with the molecular formula C12H15FO It is a cyclohexanol derivative where a fluorophenyl group is attached to the second carbon of the cyclohexane ring in a trans configuration
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Fluorophenyl)cyclohexanol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the fluorophenyl group.
Addition Reaction: The fluorophenyl group is introduced via an electrophilic addition reaction using a fluorinated benzene derivative.
Hydroxylation: The resulting intermediate undergoes hydroxylation to introduce the hydroxyl group at the second carbon of the cyclohexane ring.
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反应分析
Types of Reactions:
Oxidation: trans-2-(3-Fluorophenyl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various cyclohexane derivatives.
Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexane derivatives.
科学研究应用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Investigated for its potential biological activity and interactions with biological targets.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of trans-2-(3-Fluorophenyl)cyclohexanol involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to various biological effects. The hydroxyl group plays a crucial role in its reactivity and interactions with other molecules.
相似化合物的比较
trans-2-Phenylcyclohexanol: Similar structure but lacks the fluorine atom.
trans-2-(4-Fluorophenyl)cyclohexanol: Similar structure with the fluorine atom at a different position on the phenyl ring.
Uniqueness:
- The presence of the fluorine atom in trans-2-(3-Fluorophenyl)cyclohexanol imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to certain targets.
- The trans configuration of the compound also contributes to its distinct stereochemical properties and reactivity.
属性
分子式 |
C12H15FO |
|---|---|
分子量 |
194.24 g/mol |
IUPAC 名称 |
2-(3-fluorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H15FO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h3-5,8,11-12,14H,1-2,6-7H2 |
InChI 键 |
IENDGNAFCBHKHK-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)C2=CC(=CC=C2)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13919979.png)
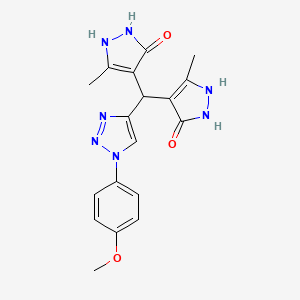
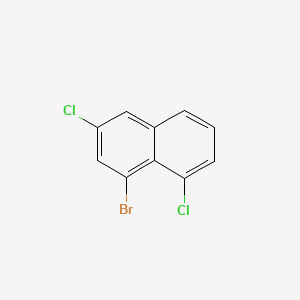
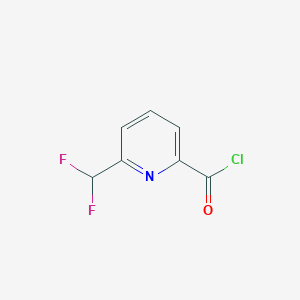

![(4R)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B13920001.png)
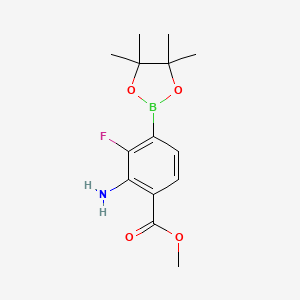
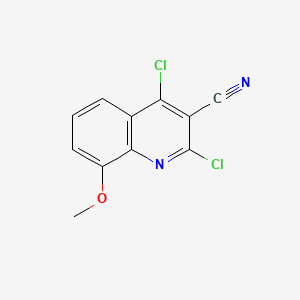
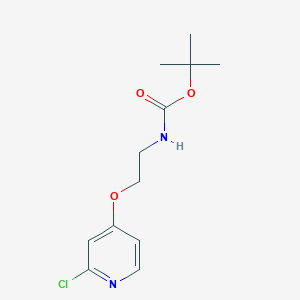
![(3-{[2-(Trimethylsilyl)ethoxy]methoxy}phenyl)methanol](/img/structure/B13920008.png)
![3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13920010.png)
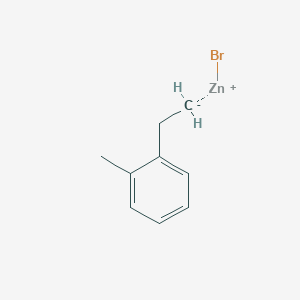
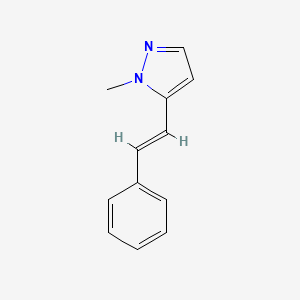
![Benzyl 4-[2-(tert-butoxy)-2-oxoethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B13920023.png)
